molecular formula C8H10ClNO2 B3058780 4-Chloro-2,6-dimethoxyaniline CAS No. 917868-10-1

4-Chloro-2,6-dimethoxyaniline

Cat. No.: B3058780
CAS No.: 917868-10-1
M. Wt: 187.62 g/mol
InChI Key: MWENQFHWRUHAHD-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethoxyaniline is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of aniline, where the hydrogen atoms in the 2 and 6 positions are replaced by methoxy groups (-OCH3), and the hydrogen atom in the 4 position is replaced by a chlorine atom. This compound is of interest due to its various applications in organic synthesis and its potential use in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-2,6-dimethoxyaniline typically involves the chlorination of 2,6-dimethoxyaniline. One common method includes the use of copper chloride as a catalyst in the presence of hydrochloric acid and oxygen. The reaction is carried out at elevated temperatures, around 95°C, for several hours. After the reaction, the product is isolated by filtration and purified through reduced pressure distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The crude product is often purified using techniques such as crystallization or distillation to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-dimethoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-Chloro-2,6-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethoxyaniline involves its interaction with specific molecular targets. The methoxy groups and the chlorine atom influence its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Chloro-2,5-dimethoxyaniline
  • 2,6-Dichloroaniline
  • 2,5-Dimethoxyaniline

Comparison: 4-Chloro-2,6-dimethoxyaniline is unique due to the specific positioning of the methoxy groups and the chlorine atom. This arrangement affects its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, 4-Chloro-2,5-dimethoxyaniline has different reactivity due to the position of the methoxy groups, leading to variations in its applications and behavior in chemical reactions .

Properties

IUPAC Name

4-chloro-2,6-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWENQFHWRUHAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563280
Record name 4-Chloro-2,6-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917868-10-1
Record name 4-Chloro-2,6-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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